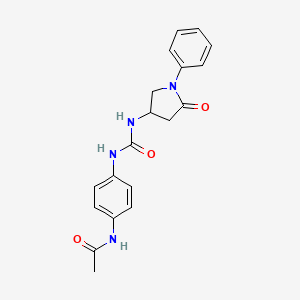
N-(4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential anticancer properties, with research indicating its ability to inhibit specific molecular targets and pathways involved in cancer cell proliferation . Additionally, it has been explored for its antibacterial and antiviral activities, making it a promising candidate for drug development .
Vorbereitungsmethoden
The synthesis of N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide involves several steps. One common method includes the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wirkmechanismus
The mechanism of action of N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the insulin-like growth factor 1 receptor (IGF1R), which plays a crucial role in cancer cell growth and survival . The compound’s binding to IGF1R involves multiple hydrogen bonds, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide can be compared with other similar compounds, such as ureido-substituted 4-phenylthiazole derivatives. These compounds also exhibit potent anticancer properties and target similar molecular pathways . N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide is unique in its specific structural features and binding interactions, which contribute to its distinct biological activities .
Biologische Aktivität
N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide, with CAS number 894010-29-8, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 352.4 g/mol |
| Structure | Chemical Structure |
N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide is believed to exert its biological effects primarily through the inhibition of specific molecular targets involved in cancer cell proliferation. Notably, it has been shown to inhibit the insulin-like growth factor 1 receptor (IGF1R), a key player in tumor growth and survival pathways.
Anticancer Properties
Research has indicated that this compound possesses anticancer properties , with studies demonstrating its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been observed to induce apoptosis in human breast cancer cells by modulating signaling pathways associated with cell survival and death.
Genotoxicity Studies
Genotoxicity testing is crucial for assessing the safety profile of new compounds. In studies involving various models, including human lymphocytes, N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide exhibited minimal genotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
- In Vitro Studies : A study published in PubMed evaluated the compound's effects on different cancer cell lines, reporting significant reductions in cell viability at concentrations above 10 µM. The mechanism was linked to increased apoptosis and cell cycle arrest .
- Animal Models : In vivo studies conducted on mice demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. The observed effects were attributed to its ability to inhibit angiogenesis and promote apoptosis in tumor cells .
- Comparative Analysis : When compared to structurally similar compounds, N-(4-(3-(5-oxo-1-phenylpyrrolidin-3-yl)ureido)phenyl)acetamide showed enhanced potency against certain cancer types, indicating its potential as a lead compound for further drug development.
Eigenschaften
IUPAC Name |
N-[4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(24)20-14-7-9-15(10-8-14)21-19(26)22-16-11-18(25)23(12-16)17-5-3-2-4-6-17/h2-10,16H,11-12H2,1H3,(H,20,24)(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJBUBWDCJNYMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














